1,5-diethyl (2E,4E)-4-{amino[4-(4-methoxyphenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate
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Overview
Description
1,5-diethyl (2E,4E)-4-{amino[4-(4-methoxyphenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a methoxyphenyl group, which is known to impart significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diethyl (2E,4E)-4-{amino[4-(4-methoxyphenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-(4-methoxyphenyl)piperazine with a suitable aldehyde or ketone to form the intermediate Schiff base. This intermediate is then reacted with diethyl malonate and a cyanide source under basic conditions to yield the final product.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Yb(OTf)3, can also enhance the efficiency of the key steps in the synthetic route .
Chemical Reactions Analysis
Types of Reactions
1,5-diethyl (2E,4E)-4-{amino[4-(4-methoxyphenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its activity on adrenergic receptors.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with adrenergic receptors, particularly the alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and other tissues. The compound’s binding to these receptors can modulate various physiological responses, making it a potential candidate for treating conditions like hypertension and cardiac arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts on adrenergic receptors.
Naftopidil: Used for treating benign prostatic hyperplasia.
Urapidil: An antihypertensive agent with a similar mechanism of action.
Uniqueness
1,5-diethyl (2E,4E)-4-{amino[4-(4-methoxyphenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate is unique due to its specific substitution pattern and the presence of both a piperazine ring and a methoxyphenyl group. This combination imparts distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
diethyl (E,4E)-4-[amino-[4-(4-methoxyphenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5/c1-4-30-21(27)16(15-23)14-19(22(28)31-5-2)20(24)26-12-10-25(11-13-26)17-6-8-18(29-3)9-7-17/h6-9,14H,4-5,10-13,24H2,1-3H3/b16-14+,20-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISBVDFIAYLFOG-AEHPWRMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=C(N)N1CCN(CC1)C2=CC=C(C=C2)OC)C(=O)OCC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(=C(/N)\N1CCN(CC1)C2=CC=C(C=C2)OC)/C(=O)OCC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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